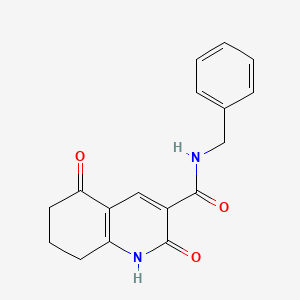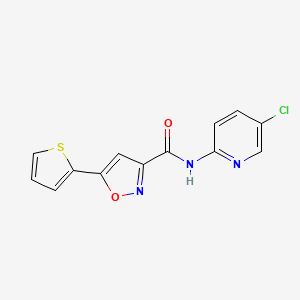![molecular formula C19H22FN3O4S2 B4624120 N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)
N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide is a complex chemical compound. It is part of a broader class of compounds that are studied for various properties and potential applications, particularly in the field of medicinal chemistry.
Synthesis Analysis
- The synthesis of related compounds typically involves multiple stages, including cyclization, treatment with various reagents, and coupling reactions. For instance, compounds with similar structures have been synthesized using methods such as the reaction of different aldehydes with guanidine, followed by treatments to introduce the piperazine unit (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Structure Analysis
- Structural and spectroscopic properties of compounds within this class are often characterized using techniques like NMR, LC-MS, IR, and mass spectrometry. These methods help to confirm the chemical structure and identify the unique features of the compound (Macalik et al., 2021).
Chemical Reactions and Properties
- Compounds similar to N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide often exhibit interesting chemical reactions. For instance, certain derivatives show potential as antimicrobial agents, suggesting the presence of reactive functional groups that interact with biological systems (Wu Qi, 2014).
Physical Properties Analysis
- The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be studied using various analytical methods. X-ray diffraction studies provide insights into the crystalline structure and intermolecular interactions (Sanjeevarayappa et al., 2015).
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the compound's potential applications. Studies on similar compounds often focus on their reactivity with specific enzymes or biological targets, indicating their potential utility in therapeutic contexts (Congiu et al., 2015).
Aplicaciones Científicas De Investigación
Anticancer Properties
Research has shown the potential of related compounds in cancer treatment. A novel compound demonstrated the ability to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels, causing G2/M cell cycle arrest, and showing potent anti-growth activity in drug-resistant cancer cells. It interacts with p68 RNA helicase, indicating its significance in cancer progression and treatment strategies (Lee et al., 2013).
Antimicrobial Activity
Another study synthesized novel derivatives and evaluated their in vitro antibacterial activity against a range of bacterial species, including antibiotic-resistant strains. Some compounds showed potential antimicrobial activity, highlighting their relevance in developing new antimicrobial agents (Babu et al., 2015).
Development of Radioligands
Compounds with similar structures have been developed as radioligands for A2B adenosine receptors, showing subnanomolar affinity and high selectivity. This development is crucial for medical imaging and pharmacological studies, offering insights into the biological functions and therapeutic targeting of these receptors (Borrmann et al., 2009).
Antiproliferative Activity
Research into novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides revealed compounds with good activity profiles against leukemia, colon cancer, and melanoma, showing the therapeutic potential of these derivatives in cancer treatment (Szafrański & Sławiński, 2015).
Carbonic Anhydrase Inhibitors
A series of benzenesulfonamide derivatives incorporating ureido moieties was synthesized, showing low nanomolar inhibition against carbonic anhydrase isoforms. These findings suggest their applicability in pharmacologic applications, including diuretics, antiepileptics, and anticancer agents (Congiu et al., 2015).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c1-26-17-8-5-15(13-18(17)27-2)21-19(28)22-9-11-23(12-10-22)29(24,25)16-6-3-14(20)4-7-16/h3-8,13H,9-12H2,1-2H3,(H,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYHUAPETYXUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)
![4-methoxy-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B4624051.png)
![3-(2,5-dimethylbenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4624052.png)


![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4624072.png)
![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)
![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)

![1-(2-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B4624100.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4624123.png)
![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)